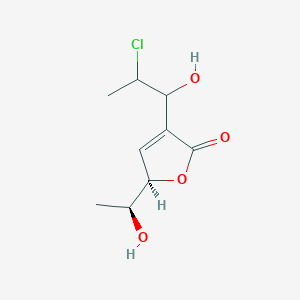

9-Chloro-8-hydroxy-8,9-deoxyasperlactone

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H13ClO4 |

|---|---|

Peso molecular |

220.65 g/mol |

Nombre IUPAC |

(2R)-4-(2-chloro-1-hydroxypropyl)-2-[(1S)-1-hydroxyethyl]-2H-furan-5-one |

InChI |

InChI=1S/C9H13ClO4/c1-4(10)8(12)6-3-7(5(2)11)14-9(6)13/h3-5,7-8,11-12H,1-2H3/t4?,5-,7+,8?/m0/s1 |

Clave InChI |

IOSRNWZRMSMRNA-XVMLKPHDSA-N |

SMILES isomérico |

C[C@@H]([C@H]1C=C(C(=O)O1)C(C(C)Cl)O)O |

SMILES canónico |

CC(C1C=C(C(=O)O1)C(C(C)Cl)O)O |

Sinónimos |

9-chloro-8-hydroxy-8,9-deoxyasperlactone |

Origen del producto |

United States |

Isolation and Production Methodologies of 9 Chloro 8 Hydroxy 8,9 Deoxyasperlactone

Discovery and Source Organisms of 9-Chloro-8-hydroxy-8,9-deoxyasperlactone

The initial discovery of 9-Chloro-8-hydroxy-8,9-deoxyasperlactone is a testament to the chemical diversity of marine microorganisms, particularly those involved in symbiotic relationships.

The compound 9-Chloro-8-hydroxy-8,9-deoxyasperlactone was identified as a new chlorinated antibiotic from the marine-derived fungus Aspergillus ostianus strain TUF 01F313. nih.govjst.go.jp This fungal strain was originally isolated from a marine sponge collected at Pohnpei, highlighting the importance of marine invertebrates as hosts for chemically prolific microorganisms. nih.govjst.go.jpnih.gov Marine sponges are known to harbor a diverse array of microbes, and these symbiotic associations are a fertile ground for the discovery of novel secondary metabolites. nih.govnih.govresearchgate.net The isolation of 9-Chloro-8-hydroxy-8,9-deoxyasperlactone, alongside other new chlorinated compounds from the same fungal strain, underscores the potential of marine sponge-associated fungi as a source of unique chemical structures. nih.govjst.go.jpnih.gov

In addition to direct isolation from single-strain cultures, microbial co-cultivation has emerged as a powerful strategy to induce or enhance the production of secondary metabolites. The co-culture of the marine-derived fungus Aspergillus sp. SCSGAF 0076 and the bacterium Bacillus sp. MNMCCE 001 was shown to produce 9-Chloro-8-hydroxy-8,9-deoxyasperlactone. Analysis of the chemical profiles of monocultures versus co-cultures revealed that while the main secondary metabolites were similar, the quantities of certain compounds were significantly different. This suggests that the interaction between the two microorganisms can stimulate the biosynthetic pathways leading to the formation of this chlorinated lactone.

Chromatographic and Spectroscopic Approaches for Isolation and Purification

The isolation and purification of 9-Chloro-8-hydroxy-8,9-deoxyasperlactone from microbial culture extracts rely on a combination of chromatographic techniques. A common workflow involves initial fractionation of the crude extract using silica (B1680970) gel column chromatography. This is often followed by further separation using Sephadex LH-20 column chromatography. The final purification is typically achieved through semi-preparative High-Performance Liquid Chromatography (HPLC), which allows for the isolation of the pure compound.

Once purified, the chemical structure of 9-Chloro-8-hydroxy-8,9-deoxyasperlactone is elucidated using a suite of spectroscopic methods. These include Mass Spectrometry (MS) to determine the molecular weight and elemental composition, and Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, and 2D NMR experiments) to establish the connectivity and stereochemistry of the atoms within the molecule.

Strain Cultivation Optimization for Target Compound Yield (Methodological Aspects)

To maximize the production of 9-Chloro-8-hydroxy-8,9-deoxyasperlactone, optimization of the fungal cultivation conditions is crucial. This involves a systematic variation of physical and chemical parameters to identify the optimal environment for growth and secondary metabolite biosynthesis. Key methodological aspects include:

Medium Composition: The choice of culture medium is fundamental. Potato Dextrose Broth (PDB) is a commonly used medium that can be optimized. researchgate.net

Carbon and Nitrogen Sources: The type and concentration of carbon (e.g., dextrose) and nitrogen sources (e.g., yeast extract) significantly impact fungal metabolism and can be adjusted to enhance the yield of the target compound. researchgate.net

Physicochemical Parameters: Factors such as pH, temperature, and salinity (e.g., NaCl concentration) of the culture medium are critical. For instance, studies on other Aspergillus species have shown that optimizing these parameters can lead to a significant increase in the production of bioactive compounds. researchgate.net

Co-culture Conditions: In co-cultivation strategies, the inoculation ratio of the different microbial strains and the timing of inoculation are important variables that can be manipulated to promote the desired metabolic interactions.

Advanced Structural Characterization and Stereochemical Elucidation of 9 Chloro 8 Hydroxy 8,9 Deoxyasperlactone

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Connective Analysis (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment and number of different types of protons and carbons, respectively.

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms. Key 2D NMR experiments would include:

COSY (Correlation Spectroscopy): To identify proton-proton couplings, revealing adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule.

Hypothetical ¹H and ¹³C NMR Data for 9-Chloro-8-hydroxy-8,9-deoxyasperlactone

| Position | Hypothetical δC (ppm) | Hypothetical δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 165.0 | - |

| 3 | 120.5 | 6.10 (d, 9.5) |

| 4 | 145.2 | 7.25 (dd, 9.5, 6.0) |

| 5 | 130.8 | 6.90 (d, 6.0) |

| 6 | 170.1 | - |

| 7 | 75.3 | 4.80 (m) |

| 8 | 80.1 | 4.50 (d, 4.0) |

| 9 | 65.4 | 4.95 (d, 4.0) |

| 10 | 25.1 | 1.25 (s) |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., HR-QTOF-MS)

High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (HR-QTOF-MS) would be employed to determine the accurate mass of the molecule, which in turn allows for the unambiguous determination of its molecular formula. The isotopic pattern observed for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature in the mass spectrum. Analysis of the fragmentation pattern in the MS/MS spectrum provides valuable information about the different structural motifs within the molecule.

Determination of Relative and Absolute Stereochemistry (e.g., NOE Spectroscopy, Chiral Analysis)

For a molecule with multiple stereocenters, determining the relative and absolute stereochemistry is a critical final step in its structural elucidation.

NOE (Nuclear Overhauser Effect) Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are used to identify protons that are close in space, even if they are not directly bonded. This information is vital for determining the relative configuration of stereocenters.

Chiral Analysis: The determination of the absolute stereochemistry would likely involve methods such as chiral chromatography, the application of Mosher's method, or comparison of experimental and calculated electronic circular dichroism (ECD) spectra.

Comparative Spectroscopic Analysis with Analogues (e.g., 8-chloro-9-hydroxy-8,9-deoxyasperlactone, 9-chloro-8-hydroxy-8,9-deoxyaspyrone)

A comparative analysis of the spectroscopic data of 9-Chloro-8-hydroxy-8,9-deoxyasperlactone with known, structurally related analogues would be highly informative. By comparing chemical shifts and coupling constants, subtle structural and stereochemical differences can be highlighted, and assignments can be made with greater confidence. The lack of available data for both the target compound and its close analogues, such as 8-chloro-9-hydroxy-8,9-deoxyasperlactone and 9-chloro-8-hydroxy-8,9-deoxyaspyrone, further impedes a comprehensive analysis.

Biosynthetic Pathways and Enzymatic Chlorination in 9 Chloro 8 Hydroxy 8,9 Deoxyasperlactone Production

Proposed Polyketide Synthase (PKS) Origins of Asperlactone (B158665) Core Structure

The core structure of 9-Chloro-8-hydroxy-8,9-deoxyasperlactone is derived from asperlactone, a metabolite whose biosynthesis originates from the polyketide pathway. researchgate.netnih.gov Polyketides are a diverse class of secondary metabolites produced by bacteria, fungi, and plants from simple acyl-CoA precursors. nih.govtaylorandfrancis.com The assembly of these molecules is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.gov

Fungal PKSs are typically Type I enzymes, meaning they consist of large, single proteins with multiple catalytic domains. nih.gov These enzymes function iteratively, using a starter unit (commonly acetyl-CoA) and extender units (typically malonyl-CoA) to build a polyketide chain. In the case of asperlactone, which has been identified as a pentaketide, the backbone is assembled from five two-carbon units derived from acetate (B1210297). researchgate.net

Research on the biosynthesis of asperlactone in the fungus Aspergillus melleus and the related compound isoasperlactone in Aspergillus westerdijkiae has provided insight into this process. researchgate.netnih.gov Studies involving the cloning and characterization of a methylsalicylic acid synthase-like gene from A. westerdijkiae have implicated its involvement in asperlactone biosynthesis, highlighting the PKS-based origin of the core structure. nih.gov The nascent polyketide chain undergoes a series of domain-catalyzed reductions, cyclizations, and tailoring reactions to form the final asperlactone scaffold, which then serves as the substrate for subsequent halogenation.

Mechanisms of Halogenation in Marine Fungi and Role of Halogenase Enzymes

The introduction of a chlorine atom onto the asperlactone backbone is a critical step mediated by a specific class of enzymes called halogenases. Enzymatic halogenation is the most common route for the formation of halometabolites in microorganisms. frontiersin.org Fungi, in particular, produce a high number of chlorinated compounds compared to brominated or iodinated ones. frontiersin.orgmdpi.comresearchgate.net Two primary families of halogenating enzymes are known to operate in these pathways: haloperoxidases and flavin-dependent halogenases (FDHs). mdpi.comnih.govmdpi.com

Haloperoxidases : This group includes heme-dependent and vanadium-dependent haloperoxidases (vHPOs). researchgate.netmdpi.com They catalyze the oxidation of a halide ion (e.g., Cl⁻) using hydrogen peroxide (H₂O₂) to produce a reactive hypohalous acid (e.g., HOCl). researchgate.netmdpi.com This highly reactive species is then released from the enzyme's active site and can react non-specifically with electron-rich substrates in the vicinity to form halogenated metabolites. researchgate.net

Flavin-Dependent Halogenases (FDHs) : Considered more common for the biosynthesis of specific secondary metabolites, FDHs are highly substrate-specific. nih.govnih.gov These enzymes utilize a reduced flavin cofactor (FADH₂) and molecular oxygen to activate a halide ion. nih.gov The mechanism involves the formation of a flavin-hydroperoxide intermediate, which then oxidizes the halide. nih.gov Unlike haloperoxidases, the substrate is bound within the enzyme's active site, allowing for precise, regioselective halogenation. researchgate.net FDH genes are frequently found within the biosynthetic gene clusters of halogenated fungal natural products. nih.govnih.gov

Given the specific nature of the chlorination in 9-Chloro-8-hydroxy-8,9-deoxyasperlactone, an FDH is the most likely candidate for catalyzing this reaction.

Interactive Data Table: Major Classes of Fungal Halogenating Enzymes

| Enzyme Class | Cofactor(s) | Halide Source | Mechanism | Specificity |

| Heme-Dependent Haloperoxidases | Heme-iron, H₂O₂ | Cl⁻, Br⁻, I⁻ | Forms and releases hypohalous acid (HOX) for electrophilic attack. | Low substrate specificity. |

| Vanadium-Dependent Haloperoxidases (vHPOs) | Vanadate, H₂O₂ | Cl⁻, Br⁻, I⁻ | Forms and releases hypohalous acid (HOX) for electrophilic attack. | Low substrate specificity. |

| Flavin-Dependent Halogenases (FDHs) | FAD, NADH, O₂ | Cl⁻, Br⁻ | Binds substrate and performs site-specific electrophilic halogenation. | High substrate and regioselectivity. |

| Non-heme Fe(II)/α-KG-Dependent Halogenases | Fe(II), α-Ketoglutarate | Cl⁻ | Halogenates sp³-carbon centers. | High substrate specificity. |

Precursor Incorporation Studies in Biosynthetic Investigations

Precursor incorporation studies using isotopically labeled molecules are a powerful tool for elucidating biosynthetic pathways. Such experiments have been fundamental in confirming the polyketide origin of the asperlactone skeleton.

A key study on the biosynthesis of asperlactone and the related compound aspyrone (B94758) in cultures of Aspergillus melleus utilized acetate doubly labeled with carbon-13 and oxygen-18 ([1-¹³C, ¹⁸O₂]acetate) as well as ¹⁸O₂ gas. researchgate.net By analyzing the resulting labeled metabolites with ¹³C NMR spectroscopy, researchers could determine the origin of every oxygen atom in the final structures. The results confirmed that the carbon backbone was assembled from acetate units and provided evidence for a biosynthetic pathway involving an epoxide intermediate, which undergoes rearrangement and ring closure. researchgate.net

Further studies on the related aspyrone PKS used N-acetylcysteamine (NAC) thioesters of various chain lengths as mimics of enzyme-bound intermediates. rsc.org The successful incorporation of these labeled precursors into aspyrone supported a model where the PKS operates in a processive manner, similar to fatty acid synthases. rsc.org These studies collectively provide strong evidence for the proposed biosynthetic route of the asperlactone core.

Genetic Basis of 9-Chloro-8-hydroxy-8,9-deoxyasperlactone Biosynthesis

The enzymes responsible for producing a secondary metabolite are typically encoded by genes clustered together on the chromosome, known as a biosynthetic gene cluster (BGC). While the specific BGC for 9-Chloro-8-hydroxy-8,9-deoxyasperlactone has not been fully characterized, its composition can be inferred from known fungal BGCs for other chlorinated polyketides.

A BGC for this compound would be expected to contain:

A gene encoding a Type I Polyketide Synthase (PKS) responsible for synthesizing the asperlactone carbon skeleton.

A gene encoding a halogenase, most likely a flavin-dependent halogenase (FDH), to catalyze the site-specific chlorination.

Genes for other tailoring enzymes, such as hydroxylases, reductases, or transcription factors that regulate the cluster's expression.

The genetic basis for the biosynthesis of ochratoxin A (OTA), another chlorinated polyketide from Aspergillus species, serves as an excellent model. The OTA gene cluster contains genes for a PKS (AcOTApks) and a nonribosomal peptide synthetase (NRPS), alongside a gene for a flavin-dependent halogenase (AcOTAhal). nih.gov Deletion of the AcOTAhal gene in Aspergillus carbonarius resulted in the complete cessation of chlorinated OTA production and the accumulation of its non-chlorinated precursor, ochratoxin B, confirming the gene's function. nih.gov

Similarly, research into asperlactone biosynthesis in Aspergillus westerdijkiae led to the cloning of a PKS-like gene involved in its formation. nih.gov It is highly probable that the BGC for 9-Chloro-8-hydroxy-8,9-deoxyasperlactone is organized in a similar fashion, with a PKS gene located in close proximity to a dedicated halogenase gene.

Chemical Synthesis Strategies and Analog Design of 9 Chloro 8 Hydroxy 8,9 Deoxyasperlactone

Retrosynthetic Analysis of the Asperlactone (B158665) Scaffold

A retrosynthetic analysis of the 9-Chloro-8-hydroxy-8,9-deoxyasperlactone scaffold reveals several potential disconnection points, guiding the strategic planning of its total synthesis. The core structure features a γ-butyrolactone (butenolide) ring, a polysubstituted side chain, and key stereocenters, including a chlorohydrin moiety.

A primary disconnection can be made at the ester linkage of the lactone ring, leading to a hydroxy-carboxylic acid precursor. This approach, however, is often less favored due to potential challenges in stereoselective cyclization. A more common and powerful strategy involves the formation of the butenolide ring from an acyclic precursor, often through an intramolecular cyclization or a convergent coupling of key fragments.

A plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic Analysis of 9-Chloro-8-hydroxy-8,9-deoxyasperlactone

Disconnection 1 (C8-C9 Chlorohydrin): The chlorohydrin functionality can be retrosynthetically disconnected to an epoxide, which in turn can be derived from the corresponding alkene. This suggests that the introduction of the chlorine and hydroxyl groups could be a late-stage transformation via stereoselective epoxidation followed by regioselective ring-opening with a chloride source.

Disconnection 2 (Butenolide Ring): The butenolide ring can be traced back to a functionalized furan (B31954) or a linear precursor. A powerful approach involves the use of a silyloxyfuran derivative, which can undergo a vinylogous aldol (B89426) reaction with a suitable aldehyde to construct the core scaffold with high stereocontrol. nih.gov This strategy allows for the convergent assembly of the two main fragments of the molecule.

Disconnection 3 (Side Chain): The aliphatic side chain can be constructed sequentially or introduced as a complete unit via various carbon-carbon bond-forming reactions, such as Wittig-type olefination or metal-catalyzed cross-coupling reactions.

This analysis highlights a convergent strategy where the butenolide core is formed via a vinylogous aldol reaction, and the key stereocenters are established through substrate control or the use of chiral catalysts.

Total Synthesis Approaches to 9-Chloro-8-hydroxy-8,9-deoxyasperlactone

While a specific total synthesis of 9-Chloro-8-hydroxy-8,9-deoxyasperlactone has not been extensively documented in publicly available literature, a plausible synthetic route can be constructed based on established methodologies for butenolide synthesis. lew.roscielo.br

A proposed total synthesis is detailed below, leveraging a convergent strategy as identified in the retrosynthetic analysis.

Scheme 2: Proposed Total Synthesis of 9-Chloro-8-hydroxy-8,9-deoxyasperlactone

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Aldol Condensation | Aldehyde Precursor, Silyloxyfuran | Lewis Acid (e.g., BF₃·OEt₂), -78 °C | Butenolide Core |

| 2 | Functional Group Manipulation | Butenolide Core | Protection/Deprotection sequences | Advanced Intermediate |

| 3 | Olefination | Advanced Intermediate | Wittig Reagent | Alkene Intermediate |

| 4 | Asymmetric Epoxidation | Alkene Intermediate | m-CPBA, Chiral Catalyst | Epoxide Intermediate |

| 5 | Regioselective Epoxide Opening | Epoxide Intermediate | LiCl, Lewis Acid | 9-Chloro-8-hydroxy-8,9-deoxyasperlactone |

Key Synthetic Steps:

Formation of the Butenolide Core: The synthesis would likely commence with the reaction of a chiral aldehyde, containing the pre-functionalized side chain, with a suitable silyloxyfuran derivative. The use of a chiral Lewis acid or a substrate-controlled diastereoselective reaction would be crucial for establishing the correct stereochemistry at the newly formed stereocenters on the butenolide ring. nih.gov

Side Chain Elaboration: The side chain could be further elaborated using standard synthetic transformations. This might involve protection of the hydroxyl group, followed by a chain extension reaction like a Wittig olefination to install the required double bond for subsequent functionalization.

Introduction of the Chlorohydrin: The key chlorohydrin moiety would be installed in the final stages of the synthesis. This would typically involve an asymmetric epoxidation of the alkene precursor, for instance using the Sharpless epoxidation protocol, to set the stereochemistry of the epoxide. Subsequent regioselective opening of the epoxide with a chloride nucleophile, such as lithium chloride in the presence of a Lewis acid, would yield the desired 9-Chloro-8-hydroxy-8,9-deoxyasperlactone.

This proposed route highlights the modularity and convergence that are hallmarks of modern natural product synthesis.

Synthetic Methodologies for the Introduction and Manipulation of the Chlorine Moiety

The introduction of a chlorine atom onto the asperlactone scaffold, specifically to form the chlorohydrin at the C8 and C9 positions, is a critical step that requires high regio- and stereoselectivity.

Table 1: Methodologies for Chlorohydrin Formation

| Method | Description | Advantages | Potential Challenges |

| Epoxide Ring Opening | Formation of an epoxide from the corresponding alkene, followed by nucleophilic attack with a chloride source (e.g., HCl, LiCl, MgCl₂). | High stereospecificity (anti-addition). Well-established methodology. | Regioselectivity can be an issue with unsymmetrical epoxides. |

| Direct Chlorohydroxylation | Direct addition of a chlorinating agent and a water source across a double bond. Reagents like N-chlorosuccinimide (NCS) in the presence of water can be used. | One-pot procedure. | Can lack stereocontrol and may lead to a mixture of regioisomers. |

| From a Diol | Conversion of a diol to a chlorohydrin via selective activation of one hydroxyl group (e.g., as a sulfonate) followed by Sₙ2 displacement with chloride. | Good for controlling stereochemistry if the diol is stereochemically pure. | Requires additional steps for diol formation and selective activation. |

For the synthesis of 9-Chloro-8-hydroxy-8,9-deoxyasperlactone, the epoxide ring-opening strategy is generally preferred due to its high degree of stereocontrol. The stereochemistry of the epoxide can be pre-determined through asymmetric epoxidation methods, and the subsequent anti-selective opening by chloride ensures the formation of the desired trans-chlorohydrin.

Regioselective halogenation at other positions of the butenolide ring can also be envisioned. For instance, α-halogenation of butenolides can be achieved through the reaction of the corresponding enolate with an electrophilic chlorine source. nih.govresearchgate.net

Design and Synthesis of Novel Deoxyasperlactone Analogues and Derivatives

The design and synthesis of novel deoxyasperlactone analogues are driven by the desire to explore structure-activity relationships (SAR) and to develop compounds with improved biological profiles. Analog design can focus on modifications at various positions of the molecule.

Key Areas for Analog Design:

Modification of the C9-Side Chain: The nature of the side chain can be varied to probe its interaction with biological targets. This can include altering the chain length, introducing branching, or incorporating aromatic or heterocyclic moieties. These modifications can be achieved by utilizing different aldehyde precursors in the initial vinylogous aldol reaction.

Variation of the C8-C9 Functionality: The chlorohydrin moiety is a key feature that can be modified. Analogs with other halogens (bromo-, fluoro-), or with different oxygenated functionalities (e.g., ethers, esters) could be synthesized. These changes would likely influence the compound's reactivity and hydrogen bonding capabilities.

Modification of the Butenolide Core: The butenolide ring itself can be a target for modification. For example, substitution at the α- or β-positions of the lactone could be explored. Such modifications can be introduced by using appropriately substituted silyloxyfurans or through post-synthesis functionalization of the butenolide ring.

Synthetic Approaches to Analogs:

The synthesis of these analogs would largely follow the same convergent strategy outlined for the parent natural product. A diversity-oriented synthesis approach could be employed, where a common intermediate is used to generate a library of analogs by introducing diversity at key steps. nih.gov For instance, a range of aldehydes could be coupled with the silyloxyfuran to generate a library of side-chain analogs. Similarly, the epoxide intermediate could be reacted with a variety of nucleophiles to generate analogs with different functionalities at the C8 and C9 positions.

Table 2: Examples of Proposed Deoxyasperlactone Analogs

| Analog Type | Proposed Modification | Rationale for Synthesis | Synthetic Strategy |

| Side-Chain Variants | Replacement of the alkyl side chain with a phenyl or substituted phenyl group. | To explore the role of aromatic interactions with the biological target. | Use of benzaldehyde (B42025) or substituted benzaldehydes in the initial aldol reaction. |

| Halogen Variants | Replacement of chlorine with bromine or fluorine. | To investigate the effect of halogen size and electronegativity on activity. | Use of LiBr or a fluoride (B91410) source in the epoxide opening step. |

| Ester Analogs | Acylation of the C8-hydroxyl group. | To modulate lipophilicity and cell permeability. | Standard acylation of the final product with an appropriate acyl chloride or anhydride. |

The systematic design and synthesis of such analogs are crucial for elucidating the key structural features required for biological activity and for the development of new therapeutic agents based on the deoxyasperlactone scaffold.

In Vitro Biological Activities and Mechanistic Investigations of 9 Chloro 8 Hydroxy 8,9 Deoxyasperlactone

Antibacterial Spectrum and Modes of Action

9-Chloro-8-hydroxy-8,9-deoxyasperlactone has exhibited inhibitory effects against both marine and pathogenic bacteria. The extent of its activity varies depending on the bacterial species.

Efficacy Against Marine Bacteria (e.g., Ruegeria atlantica)

Research has shown that 9-Chloro-8-hydroxy-8,9-deoxyasperlactone is effective against the marine bacterium Ruegeria atlantica. In a disc diffusion assay, the compound, at a concentration of 25 µg per disk, produced a clear inhibition zone of 10.1 mm. nih.govmdpi.comresearchgate.net This finding highlights its potential role in marine microbial ecosystems and as a source for novel antibacterial agents. mdpi.com

Broader Antibacterial Activity Against Pathogenic Strains (e.g., Staphylococcus aureus, Escherichia coli)

The antibacterial activity of 9-Chloro-8-hydroxy-8,9-deoxyasperlactone extends to clinically relevant pathogens. Activity has been noted against Staphylococcus aureus, with a 25 µg disk diffusion test resulting in an inhibition zone of 10.2 mm. mdpi.com While a specific Minimum Inhibitory Concentration (MIC) for 9-Chloro-8-hydroxy-8,9-deoxyasperlactone against S. aureus is not explicitly documented in the reviewed literature, a closely related butanolide has shown an MIC of 8.0 μg/mL. ebin.pub

Data regarding its efficacy against the Gram-negative bacterium Escherichia coli is less specific. While some studies on related chlorinated compounds have indicated activity against E. coli, specific MIC or inhibition zone data for 9-Chloro-8-hydroxy-8,9-deoxyasperlactone are not available in the currently reviewed literature. ebin.pubepdf.pub

Proposed Cellular Targets and Antimicrobial Mechanisms

The precise antimicrobial mechanisms of 9-Chloro-8-hydroxy-8,9-deoxyasperlactone have not been fully elucidated. However, based on the action of related chlorinated compounds, a general mechanism can be proposed. Active chlorine compounds are known to exert their antimicrobial effects through the oxidation of essential cellular components. nih.gov This process can lead to the disruption and cleavage of chemical bonds in proteins, carbohydrates, and lipids, ultimately compromising cellular integrity and function. nih.gov

The initial interaction is believed to be the formation of a "chlorine cover" on the bacterial surface, where covalent N-Cl bonds are formed. nih.gov This superficial chlorination can occur before cell death is observed and is thought to be a critical first step in the antimicrobial process. nih.gov This oxidative damage to the cell surface and internal macromolecules is likely a key contributor to the observed antibacterial effects. nih.gov

In Vitro Cytotoxic and Anticancer Activities

In addition to its antibacterial properties, 9-Chloro-8-hydroxy-8,9-deoxyasperlactone has demonstrated significant cytotoxic effects against a variety of cancer cell lines in laboratory settings.

Evaluation Against Various Cancer Cell Lines (e.g., P388, L1210, A549, MCF-7)

The compound has been evaluated against several murine and human cancer cell lines, showing a range of potencies. It exhibited notable cytotoxicity against the P388 murine leukemia cell line with a reported IC50 value of 0.3 μg/mL. For the L1210 murine leukemia cell line, the IC50 value was determined to be 2.5 μg/mL. nih.gov

Strong cytotoxic activity has also been observed against human cancer cell lines. At a concentration of 5 μg/mL, 9-Chloro-8-hydroxy-8,9-deoxyasperlactone showed strong inhibition of the A549 human lung carcinoma and MCF-7 human breast adenocarcinoma cell lines. nih.gov While specific IC50 values for these two cell lines are not consistently reported for the pure compound, a mixture containing it showed an IC50 of 27.0 μg/mL against MCF-7. science.gov For the A549 cell line, an IC50 of 0.2 µmol/L has been reported. nih.gov

Cytotoxic Activity of 9-Chloro-8-hydroxy-8,9-deoxyasperlactone

| Cell Line | Organism | Cancer Type | IC50 Value | Reference |

|---|---|---|---|---|

| P388 | Murine | Leukemia | 0.3 µg/mL | nih.gov |

| L1210 | Murine | Leukemia | 2.5 µg/mL | nih.gov |

| A549 | Human | Lung Carcinoma | 0.2 µmol/L | nih.gov |

| MCF-7 | Human | Breast Adenocarcinoma | Strong activity at 5 µg/mL | nih.gov |

Investigations into Cellular Pathways and Molecular Targets of Cytotoxicity

The exact molecular targets and cellular pathways involved in the cytotoxic action of 9-Chloro-8-hydroxy-8,9-deoxyasperlactone are still under investigation. However, studies on similar chlorinated lactones provide some insights into its potential mechanisms. nih.govwindows.net It is proposed that such compounds may induce apoptosis, a form of programmed cell death. windows.net

Research on other chlorinated guaianolide lactones has shown that their cytotoxic effects are associated with the induction of apoptosis through the release of cytochrome c from the mitochondria. nih.govwindows.net This event subsequently triggers the activation of caspases, a family of protease enzymes that are central to the execution of apoptosis, leading to the cleavage of key cellular proteins such as poly(ADP-ribose)polymerase (PARP). nih.govwindows.net This cascade of events ultimately results in the dismantling of the cell. It is plausible that 9-Chloro-8-hydroxy-8,9-deoxyasperlactone shares a similar mode of action, though further specific studies are required for confirmation.

Other Reported In Vitro Biological Activities

The chlorinated fungal lactone, 9-Chloro-8-hydroxy-8,9-deoxyasperlactone, has been isolated from the marine-derived fungus Aspergillus versicolor. As a halogenated compound, it belongs to a class of natural products that are of significant interest for their diverse biological activities. Research into this specific compound has revealed a spectrum of in vitro bioactivities, although it is less extensively studied than its close analog, asperlin.

Antifungal Activity

The in vitro antifungal properties of 9-Chloro-8-hydroxy-8,9-deoxyasperlactone have been investigated, revealing weak activity against the human pathogenic yeast Candida albicans. This activity was noted in a study where the compound was isolated from a marine-derived strain of Aspergillus versicolor. While the primary focus of that study was on antibacterial activities, the antifungal potential was also assessed.

| Antifungal Activity of 9-Chloro-8-hydroxy-8,9-deoxyasperlactone |

| Fungal Strain |

| Candida albicans |

This table summarizes the reported in vitro antifungal activity of 9-Chloro-8-hydroxy-8,9-deoxyasperlactone.

It is noteworthy that fungi of the Aspergillus genus are known producers of various metabolites with antifungal properties. However, detailed mechanistic studies on how 9-Chloro-8-hydroxy-8,9-deoxyasperlactone exerts its antifungal effects are not extensively available in the current scientific literature.

Antiviral Activity

Currently, there is a lack of specific research findings detailing the in vitro antiviral activity of 9-Chloro-8-hydroxy-8,9-deoxyasperlactone. While natural products from Aspergillus versicolor have been reported to exhibit antiviral properties, specific screening results for this particular compound are not publicly available. The broader class of halogenated compounds, particularly those derived from marine organisms, are recognized for their potential as antiviral agents, but direct evidence for 9-Chloro-8-hydroxy-8,9-deoxyasperlactone is yet to be established.

Anti-inflammatory Activity

Similar to its antiviral profile, there is no specific data from in vitro assays on the anti-inflammatory activity of 9-Chloro-8-hydroxy-8,9-deoxyasperlactone. The anti-inflammatory potential of compounds from Aspergillus species is an area of active research. However, dedicated studies to elucidate the anti-inflammatory effects and mechanisms of 9-Chloro-8-hydroxy-8,9-deoxyasperlactone have not been reported.

Structure Activity Relationship Sar Studies of 9 Chloro 8 Hydroxy 8,9 Deoxyasperlactone and Its Analogues

Influence of Halogenation on Bioactivity and Selectivity

While specific studies on the direct impact of the 9-chloro substituent on this particular deoxyasperlactone are not extensively detailed in publicly available research, general principles of medicinal chemistry suggest that this modification is not trivial. The electron-withdrawing nature of chlorine can affect the reactivity of the entire molecule. For instance, in related compound classes like coumarins, the presence of electron-withdrawing groups has been shown to be favorable for antifungal activity. nih.govmdpi.com This suggests that the chloro group in 9-Chloro-8-hydroxy-8,9-deoxyasperlactone could play a crucial role in its interaction with specific enzymes or receptors, potentially leading to enhanced potency or a unique selectivity profile compared to its non-halogenated counterpart.

Impact of Stereochemistry on Pharmacological Profiles

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. 9-Chloro-8-hydroxy-8,9-deoxyasperlactone possesses chiral centers, meaning it can exist as different stereoisomers. The precise spatial orientation of the chloro and hydroxyl groups will dictate how the molecule fits into the binding pocket of a biological target.

Contribution of Lactone Ring System and Hydroxyl Substituents to Activity

The hydroxyl group at the 8th position also plays a significant role in the molecule's pharmacological profile. Hydroxyl groups are potent hydrogen bond donors and acceptors, and their presence can facilitate strong and specific interactions with biological macromolecules. For example, in the epothilone (B1246373) class of anticancer agents, a hydroxyl group at a specific position was found to be critical for its binding to tubulin and, consequently, its potent cytotoxic activity. nih.gov Similarly, the 8-hydroxy group of this deoxyasperlactone is likely crucial for its biological activity, potentially by anchoring the molecule within a binding site.

Comparative SAR Analysis with Related Deoxyasperlactones and Aspryones

Hypothetical Comparative Bioactivity Data

| Compound Name | R1 | R2 | Bioactivity (IC50, µM) |

| 8,9-deoxyasperlactone | H | H | >100 |

| 8-hydroxy-8,9-deoxyasperlactone | OH | H | 50 |

| 9-Chloro-8,9-deoxyasperlactone | H | Cl | 25 |

| 9-Chloro-8-hydroxy-8,9-deoxyasperlactone | OH | Cl | 10 |

| Aspryone | - | - | 75 |

This data is purely illustrative and intended to demonstrate the principles of SAR analysis.

A systematic study that includes the synthesis and biological evaluation of a range of analogues, varying the substituents at positions 8 and 9 and even modifying the lactone ring, would be invaluable. This would allow for a comprehensive understanding of the SAR and could guide the design of more potent and selective derivatives for potential therapeutic applications.

Future Research Directions and Potential Applications in Chemical Biology

Chemoenzymatic Synthesis and Biosynthetic Engineering for Diversification

The complex structure of many natural products can render traditional chemical synthesis challenging and inefficient. monash.edu Chemoenzymatic synthesis, which integrates the selectivity of enzymes with the practicality of organic chemistry, offers a promising alternative for accessing 9-Chloro-8-hydroxy-8,9-deoxyasperlactone and its analogues. monash.edunih.gov Future research could focus on identifying and characterizing the biosynthetic enzymes responsible for its production in fungi. monash.edu These enzymes could then be used as biocatalysts in synthetic routes, allowing for more environmentally friendly and step-economic processes. monash.edu

Furthermore, the field of biosynthetic engineering presents a powerful strategy for diversifying the structure of 9-Chloro-8-hydroxy-8,9-deoxyasperlactone. Fungal polyketides are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). bris.ac.uk By manipulating the genes encoding these PKS enzymes, it is possible to generate novel "unnatural" natural products. pnas.org Techniques such as combinatorial biosynthesis, which involves swapping PKS modules or domains between different pathways, could be applied to the biosynthetic machinery of asperlactones to create a library of new chlorinated lactones with potentially enhanced or novel biological activities. nih.gov The heterologous expression of the biosynthetic gene cluster in a genetically tractable host like Aspergillus nidulans could facilitate both high-yield production and the engineering of the pathway. nih.govnih.gov

Table 1: Potential Chemoenzymatic and Biosynthetic Engineering Strategies

| Strategy | Description | Potential Outcome |

| Enzyme-driven Synthesis | Utilization of isolated biosynthetic enzymes (e.g., halogenases, hydroxylases) in chemical synthesis workflows. | More efficient and stereoselective synthesis of the core scaffold and its derivatives. |

| Heterologous Expression | Transferring the entire biosynthetic gene cluster into a new fungal host. | Increased production yields and a cleaner background for metabolite analysis. nih.gov |

| PKS Module Swapping | Exchanging domains or modules of the polyketide synthase with those from other pathways. | Generation of novel asperlactone (B158665) analogues with altered chain length or functional groups. nih.gov |

| Tailoring Enzyme Engineering | Modifying the enzymes that act on the polyketide backbone (e.g., halogenases, oxidoreductases). | Creation of derivatives with different chlorination patterns or stereochemistry. |

Advanced Mechanistic Studies at the Molecular and Cellular Level

Understanding how 9-Chloro-8-hydroxy-8,9-deoxyasperlactone exerts its biological effects is crucial for its development as a chemical tool or therapeutic lead. The presence of an α,β-unsaturated lactone moiety in many bioactive lactones is known to be important for their mechanism of action, often involving Michael addition reactions with nucleophilic residues in proteins, such as cysteine. nih.gov Future mechanistic studies should investigate whether this compound follows a similar mechanism.

At the molecular level, research should aim to identify the specific protein targets of 9-Chloro-8-hydroxy-8,9-deoxyasperlactone. This can be achieved through techniques like affinity purification-mass spectrometry. rsc.org At the cellular level, studies should explore the downstream effects of target engagement. For instance, if the compound exhibits antifungal activity, researchers could investigate its impact on cell wall integrity, membrane permeability, or essential signaling pathways. nih.govnih.gov Computational studies, such as density functional theory (DFT) calculations, could also be employed to model the reactivity of the lactone ring and its hydrolysis under physiological conditions, providing insights into its stability and potential reaction mechanisms. researchgate.net

Exploration of New Biological Activities and Target Identification

While asperlactones and other chlorinated natural products are known to possess antimicrobial and anticancer properties, the full biological activity spectrum of 9-Chloro-8-hydroxy-8,9-deoxyasperlactone remains to be explored. acs.org High-throughput screening of the compound against a wide range of biological targets, including various cancer cell lines, pathogenic fungi, and bacteria, is a critical next step. nih.govnih.gov

Identifying the molecular target is a notoriously challenging yet vital part of drug discovery and chemical biology. rsc.org Modern approaches to target identification that could be applied to this compound include:

Chemical Genomics: Using libraries of mutant strains (e.g., in yeast) to identify genes that confer resistance or sensitivity to the compound, thereby pointing to its target pathway. rsc.orgnih.gov

Affinity-Based Methods: Immobilizing the compound on a solid support to "pull down" its binding partners from cell lysates. rsc.org

Computational Target Prediction: Using the compound's structure to screen databases of protein structures for potential binding sites. mdpi.com

The discovery of a novel biological activity, coupled with the identification of its molecular target, would significantly advance the potential of 9-Chloro-8-hydroxy-8,9-deoxyasperlactone as a valuable research tool.

Development of Robust Analytical Methods for Detection and Quantification

To support all facets of research on 9-Chloro-8-hydroxy-8,9-deoxyasperlactone, from biosynthetic studies to pharmacokinetic analysis, the development of robust and sensitive analytical methods is essential. High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is a powerful technique for the detection and quantification of fungal metabolites. nih.gov The characteristic isotopic signature of chlorine can be used to specifically prospect for chlorinated compounds like 9-Chloro-8-hydroxy-8,9-deoxyasperlactone in complex mixtures, such as fungal culture extracts. nih.gov

Future work should focus on developing and validating a quantitative HPLC-MS/MS method. This would involve optimizing extraction protocols from various matrices (e.g., fungal cultures, plasma) and identifying specific parent-daughter ion transitions for selective and sensitive detection. Such methods are indispensable for accurately determining production titers in engineered fungal strains and for any future studies on the compound's absorption, distribution, metabolism, and excretion (ADME). General analytical methods for fungal metabolites can be broadly categorized, and a specific method for this compound would need to be developed within this framework. slideshare.net

Computational Chemistry and Molecular Modeling for Structure-Based Design

Computational chemistry and molecular modeling are integral to modern drug discovery and chemical biology, offering ways to rationalize experimental findings and guide the design of new molecules. nih.gov For 9-Chloro-8-hydroxy-8,9-deoxyasperlactone, computational approaches can be applied in several ways:

Docking Studies: If a protein target is identified, molecular docking can be used to predict the binding mode of the compound in the active site. This can reveal key interactions and provide a basis for understanding its structure-activity relationship (SAR).

Quantum Mechanics (QM) Calculations: QM methods can be used to calculate the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals, which can help to explain its reactivity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the lactone ring and how the molecule interacts with its target and solvent environment over time.

These computational tools can be used to design new derivatives of 9-Chloro-8-hydroxy-8,9-deoxyasperlactone with improved potency, selectivity, or pharmacokinetic properties. For example, by understanding the SAR, modifications can be proposed to enhance binding affinity or block metabolic soft spots. nih.gov

Q & A

Q. What are the primary biological activities of 9-chloro-8-hydroxy-8,9-deoxyasperlactone, and how are they experimentally validated?

The compound exhibits antibacterial activity, particularly against Gram-negative marine bacteria such as Ruegeria atlantica. Bioactivity is assessed using disk diffusion assays, with inhibition zones measured at specific concentrations (e.g., 25 µg/disc for 9-chloro-8-hydroxy-8,9-deoxyasperlactone, yielding a 10.1 mm inhibition zone). Structural analogs like 8-chloro-9-hydroxy-8,9-deoxyasperlactone show variable potency, emphasizing the need for isomer-specific activity profiling .

Q. How is 9-chloro-8-hydroxy-8,9-deoxyasperlactone structurally characterized in fungal extracts?

Structural elucidation relies on spectral techniques:

Q. What environmental conditions induce the production of 9-chloro-8-hydroxy-8,9-deoxyasperlactone in marine fungi?

Biosynthesis is stress-induced. For Aspergillus ostianus, high-salinity or biomimetic marine conditions enhance production. Biomimetic culturing (simulating host sponge or coral environments) is particularly effective for generating chlorinated derivatives .

Advanced Research Questions

Q. How do structural isomers (e.g., 8-chloro vs. 9-chloro derivatives) influence bioactivity and metabolic stability?

Isomerism significantly impacts bioactivity. For example, 8-chloro-9-hydroxy-8,9-deoxyasperlactone (inhibition zone: 12.7 mm at 5 µg/disc) is more potent against R. atlantica than its 9-chloro counterpart. Stability studies (e.g., pH-dependent degradation assays) and computational docking models can clarify structure-activity relationships (SAR) .

Q. What analytical strategies differentiate co-eluting chlorinated metabolites in complex fungal extracts?

Use hyphenated techniques:

Q. Can genetic or epigenetic manipulation enhance 9-chloro-8-hydroxy-8,9-deoxyasperlactone yields in fungal cultures?

Epigenetic modifiers (e.g., histone deacetylase inhibitors) or gene cluster overexpression (e.g., halogenase genes) may upregulate production. Comparative transcriptomics of stressed vs. non-stressed Aspergillus strains can identify biosynthetic pathways .

Q. What are the ecological roles of 9-chloro-8-hydroxy-8,9-deoxyasperlactone in marine host-microbe symbioses?

Hypothesized roles include chemical defense against biofilm-forming bacteria or quorum-sensing disruption. Co-culture experiments with host sponge/coral cells and bacterial pathogens can test ecological relevance .

Methodological Challenges and Data Contradictions

Q. How to reconcile discrepancies in reported bioactivity data across studies?

Variations may arise from:

- Strain-specific biosynthesis : Different Aspergillus strains (e.g., TUF 01F313 vs. LCJ11-102) produce distinct metabolite profiles.

- Assay conditions : Differences in bacterial growth media or incubation times affect inhibition zones. Standardized protocols (e.g., CLSI guidelines) are recommended for cross-study comparisons .

Q. What are the limitations of biomimetic culture systems for scaling chlorinated metabolite production?

Challenges include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.